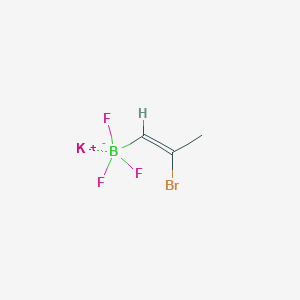

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate (KBPF) is an organobromide salt that has been widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 81-82 °C. It has been used in a variety of synthetic organic chemistry applications, including the synthesis of heterocyclic and aromatic compounds, and for the preparation of catalysts and reagents. In addition, it has been used in the synthesis of pharmaceuticals and other compounds, as well as in the preparation of polymers and other materials.

科学研究应用

Catalysis and Cross-Coupling Reactions

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate has been studied for its applications in catalysis and cross-coupling reactions. For example, it has been used in the Pd-catalyzed hydrogenation to produce either the (Z)- or (E)-isomer of vinylborate with high purity. This compound has been pivotal in synthesizing β-trifluoromethylstyrenes through coupling with bromo- and iodoarenes (Ramachandran & Mitsuhashi, 2015). Additionally, its involvement in the stereoselective synthesis of conjugated dienes via Suzuki-Miyaura cross-coupling reactions with alkenyl bromides has been noted. This process has enabled the creation of various conjugated dienes in moderate to excellent yields (Molander & Felix, 2005).

Synthesis of Organotrifluoroborates

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate also plays a role in the synthesis of functionalized organotrifluoroborates. A method involving the in situ reaction of n-BuLi with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with KHF(2), has been developed. This method provides a new avenue for preparing potassium organotrifluoroborates through nucleophilic substitution of the halide in potassium halomethyltrifluoroborates (Molander & Ham, 2006).

Electrochemical Applications

The compound has been employed in electrochemical methods. Specifically, potassium aryltrifluoroborates have been synthesized using an electrochemical approach for reducing corresponding aryl bromides. This method is notable for its simplicity, efficiency, and short reaction times, making it synthetically useful in various applications, including the synthesis of natural products with antiproliferative activity (Nascimento et al., 2014).

Development in Organic Chemistry

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate has contributed significantly to the development of various organic chemical reactions. It has been used in palladium-catalyzed cross-coupling reactions with organic halides in aqueous media, leading to the efficient production of styrenes, stilbenoids, and alkenylbenzenes. This compound's versatility is further highlighted by its use in diastereoselective cross-coupling with allyl and benzyl chlorides (Alacid & Nájera, 2009).

属性

IUPAC Name |

potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSHMJZMOVLPW-OLGQORCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C)Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C)\Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BBrF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)